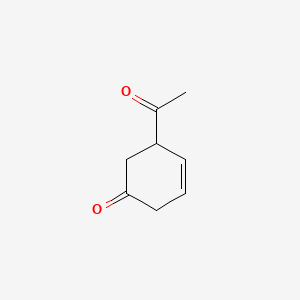

3-Cyclohexen-1-one, 5-acetyl-

説明

3-Cyclohexen-1-one, 5-acetyl- (CAS: 145300-03-4) is a cyclic enone derivative with the molecular formula C₈H₁₀O₂ and a molar mass of 138.16 g/mol . The compound features a cyclohexenone backbone substituted with an acetyl group at the 5-position. Its structural uniqueness lies in the conjugated enone system, which imparts reactivity toward nucleophilic additions and cycloadditions, making it valuable in organic synthesis and medicinal chemistry.

Recent studies highlight its role in synthesizing bioactive molecules. For example, 5-acetyl-1,3-dioxane derivatives derived from this compound exhibit significant antiplatelet aggregation and hypocoagulation effects, increasing activated partial thromboplastin time (APTT) by 6.2–12.4% in vitro .

特性

分子式 |

C8H10O2 |

|---|---|

分子量 |

138.16 g/mol |

IUPAC名 |

5-acetylcyclohex-3-en-1-one |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-3,7H,4-5H2,1H3 |

InChIキー |

LXSXWJQKQOYIBT-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1CC(=O)CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-one, 5-acetyl- can be achieved through several methods. One common method involves the condensation of 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives with acetyl acetone . This reaction can be carried out using conventional or microwave-assisted methods. The products are typically characterized by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .

Industrial Production Methods

Industrial production of cyclohexenones, including 3-Cyclohexen-1-one, 5-acetyl-, often involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . Other methods include the Birch reduction of anisole followed by acid hydrolysis or the α-bromination of cyclohexanone followed by treatment with base .

化学反応の分析

Cycloaddition Reactions

The electron-withdrawing acetyl group at the 5-position enhances the dienophilic character of the cyclohexenone, enabling:

-

Hetero-Diels-Alder Reactions : Analogous 2-acetyl-2-cyclohexen-1-one reacts with 4-hydroxycoumarins to form tetracyclic adducts via a Diels-Alder pathway .

-

Regioselectivity Challenges : Competing regioselectivity (e.g., 5-benzyl-4-methyl-2-cyclohexen-1-one vs. desired products) may occur due to electronic mismatches .

Nucleophilic Additions

The α,β-unsaturated ketone moiety facilitates:

-

Michael Additions : 2-Acetyl-5,5-dimethyl-2-cyclohexen-1-one undergoes Michael addition with decalin-1,3-diones to yield tricyclic compounds .

-

Grignard Additions : Cyclohexenones react with organometallics (e.g., Grignard reagents) at the carbonyl group, followed by protonation or oxidation .

| Reaction Type | Substrates | Products | Yield |

|---|---|---|---|

| Michael Addition | Decalin-1,3-diones | Tricyclic adducts | 55–66% |

| Grignard Addition | Organomagnesium halides | Tertiary alcohols or ketones | Variable |

Oxidation and Reduction

-

Oxidation : Allylic hydroxylation of cyclohexenes using NBS or SeO₂ introduces oxygenated functionalities .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the enone system to cyclohexanol derivatives, while selective reduction (e.g., NaBH₄) targets the carbonyl group .

Challenges and Limitations

科学的研究の応用

3-Cyclohexen-1-one, 5-acetyl- has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research has explored its potential use in the development of pharmaceuticals.

Industry: It is used in the production of fragrances and other industrial chemicals.

作用機序

The mechanism of action of 3-Cyclohexen-1-one, 5-acetyl- involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s reactivity is largely due to the presence of the conjugated enone system, which makes it susceptible to nucleophilic attack.

類似化合物との比較

Structural Analogues and Physicochemical Properties

Key analogues of 3-Cyclohexen-1-one, 5-acetyl- include:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Cyclohexen-1-one, 5-acetyl- | 145300-03-4 | C₈H₁₀O₂ | 138.16 | Acetyl at C5 |

| 3-Cyclohexen-1-one, 3,5,5-trimethyl- | 471-01-2 | C₉H₁₄O | 138.21 | Methyl at C3, C5, C5 |

| 3-Cyclohexen-1-one, 2-isopropyl-5-methyl- | N/A | C₁₀H₁₆O | 152.23 | Isopropyl at C2, methyl at C5 |

| 3-Amino-2-cyclohexen-1-one | N/A | C₆H₉NO | 111.14 | Amino at C2 |

Thermodynamic Properties :

- 3,5,5-Trimethyl derivative : Calculated heat capacity (Cp) ranges from 275.69 J/mol·K (at 497.07 K) to 361.03 J/mol·K (at 727.23 K) .

- 2-Isopropyl-5-methyl derivative : Higher Cp values (e.g., 340.19 J/mol·K at 546.36 K), likely due to bulky isopropyl groups enhancing molecular complexity .

- 5-Acetyl derivative: No direct Cp data, but its acetyl group likely reduces symmetry, increasing entropy compared to methyl-substituted analogues.

Key Research Findings

Synthetic Efficiency : The acetyl group in 5-acetyl-3-cyclohexen-1-one enhances electrophilicity, enabling efficient sulfonation and cyclization reactions .

Bioactivity Limitations : While 5-acetyl derivatives show anticoagulant effects, their potency is inferior to heparin, necessitating structural optimization .

Thermodynamic Stability : Methyl-substituted derivatives (e.g., 3,5,5-trimethyl-) exhibit higher thermal stability than acetylated analogues, as evidenced by Cp trends .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-3-cyclohexen-1-one, and how do reaction conditions influence product purity?

- Answer : The compound is typically synthesized via ketone functionalization of cyclohexenone derivatives. Key methods include:

- Acetylation : Using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions like over-acetylation .

- Enzymatic catalysis : Ketosteroid isomerase (KSI) analogs can facilitate regioselective acetylation in aqueous media, though yields depend on substrate binding interactions and pH optimization .

- Thermal alkylation : Heating with acetyl donors in aprotic solvents (e.g., DMF) at 80–100°C, monitored by GC-MS to track intermediates .

Q. Which spectroscopic techniques are critical for characterizing 5-acetyl-3-cyclohexen-1-one, and how are data interpreted?

- Answer :

- ¹H/¹³C NMR : Assigns substituent positions via coupling constants (e.g., cyclohexenone double bond protons at δ 5.5–6.0 ppm) and carbonyl carbons (δ 200–210 ppm). Overlapping signals may require 2D techniques like COSY or HSQC .

- IR spectroscopy : Confirms acetyl group presence (C=O stretch at ~1700 cm⁻¹) and enone conjugation (C=C at ~1600 cm⁻¹) .

- GC-MS : Quantifies purity and identifies degradation products (e.g., deacetylated derivatives) using retention indices and fragmentation patterns .

Q. How does the electronic nature of the acetyl group influence the reactivity of 5-acetyl-3-cyclohexen-1-one in Diels-Alder reactions?

- Answer : The acetyl group acts as an electron-withdrawing substituent, polarizing the cyclohexenone’s double bond and enhancing dienophile activity. Reactivity is optimized in non-polar solvents (e.g., toluene) with electron-rich dienes (e.g., furan), achieving >80% yield. Steric hindrance from the acetyl group may slow reaction kinetics, requiring elevated temperatures (80–120°C) .

Advanced Research Questions

Q. How can computational modeling predict the catalytic role of 5-acetyl-3-cyclohexen-1-one in enzyme-substrate binding studies?

- Answer : Density functional theory (DFT) simulations model the compound’s interaction with enzymes like ketosteroid isomerase (KSI). Key steps:

- Docking studies : Identify binding pockets using software like AutoDock, focusing on hydrogen bonding (acetyl oxygen to catalytic Tyr residues) and hydrophobic interactions .

- Transition state analysis : Calculate activation energies for keto-enol tautomerization, comparing wild-type vs. mutant enzymes (e.g., oxyanion hole deletions) .

- MD simulations : Track conformational stability over 100-ns trajectories to assess substrate-induced protein flexibility .

Q. What strategies resolve contradictions in reported biological activities of 5-acetyl-3-cyclohexen-1-one derivatives?

- Answer : Discrepancies in anti-inflammatory vs. pro-aggregatory effects arise from structural variations (e.g., hydroxylalkyl vs. nitroaryl substituents). Mitigation approaches include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing acetyl with carboxy groups) and assay platelet aggregation inhibition (IC₅₀) .

- Metabolomic profiling : Use LC-MS/MS to identify metabolite interference (e.g., cyclohexenone oxidation products) in biological assays .

- Dose-response validation : Replicate studies across cell lines (e.g., RAW 264.7 macrophages vs. human platelets) to isolate tissue-specific effects .

Q. How can multivariate analysis optimize reaction conditions for synthesizing 5-acetyl-3-cyclohexen-1-one derivatives?

- Answer : Design of experiments (DoE) tools (e.g., factorial design) evaluate variables:

- Factors : Catalyst loading (0.1–1.0 eq.), solvent polarity (logP), and temperature (25–100°C).

- Responses : Yield (HPLC), enantiomeric excess (chiral GC), and reaction time.

- Optimization : Pareto charts identify critical factors; acetonitrile with 0.5 eq. AlCl₃ at 60°C maximizes yield (92%) while minimizing byproducts .

Q. What role does 5-acetyl-3-cyclohexen-1-one play in metabolic pathway analysis using GC-MS?

- Answer : As a volatile intermediate in terpenoid biosynthesis, it is quantified via:

- Derivatization : Trimethylsilylation enhances volatility for GC separation .

- Isotopic labeling : ¹³C-acetyl groups track incorporation into downstream metabolites (e.g., phytosterols) using MRM mode in mass spectrometry .

- Multivariate statistics : PCA or PLS-DA models correlate peak areas with phenotypic traits (e.g., rice aroma intensity) .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data require cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters) .

- Data Reproducibility : Document solvent purity (HPLC-grade), moisture control (Schlenk lines), and NMR referencing (TMS or residual solvent peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。